Cas no 2172125-73-2 ((2-fluoro-5-methylphenyl)methanesulfonyl fluoride)
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- (2-fluoro-5-methylphenyl)methanesulfonyl fluoride
- 2172125-73-2
- EN300-1451018
-
- Inchi: 1S/C8H8F2O2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3
- InChI Key: OLUHSNLHBXDWBY-UHFFFAOYSA-N
- SMILES: S(CC1C(=CC=C(C)C=1)F)(=O)(=O)F
Computed Properties
- Exact Mass: 206.02130699g/mol
- Monoisotopic Mass: 206.02130699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.5Ų
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1451018-0.05g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-0.1g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-0.25g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-0.5g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-1.0g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-2.5g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-5.0g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-10.0g |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1451018-50mg |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 50mg |
$732.0 | 2023-09-29 | ||
| Enamine | EN300-1451018-100mg |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride |
2172125-73-2 | 100mg |
$767.0 | 2023-09-29 |
(2-fluoro-5-methylphenyl)methanesulfonyl fluoride Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (2-fluoro-5-methylphenyl)methanesulfonyl fluoride
Introduction to (2-fluoro-5-methylphenyl)methylsulfonyl fluoride (CAS No. 2172125-73-2)
(2-fluoro-5-methylphenyl)methylsulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 2172125-73-2, belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry and drug development. The presence of both a fluoro substituent and a methyl group on the phenyl ring imparts distinct reactivity and selectivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a phenyl ring substituted at the 2-position with a fluoro group and at the 5-position with a methyl group, further functionalized with a methanesulfonyl fluoride moiety. This specific arrangement of atoms endows (2-fluoro-5-methylphenyl)methylsulfonyl fluoride with particular chemical characteristics that are highly beneficial in medicinal chemistry. The fluoro group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic properties of drug candidates. Additionally, the methanesulfonyl fluoride group is a versatile leaving group that facilitates nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
In recent years, there has been an increasing interest in sulfonyl fluorides as key intermediates in the development of novel pharmaceuticals. The unique electronic properties of the sulfonyl fluoride group allow for fine-tuning of reaction outcomes, making it an attractive choice for synthetic chemists. (2-fluoro-5-methylphenyl)methylsulfonyl fluoride has been employed in various synthetic protocols, including the preparation of heterocyclic compounds and biaryl structures, which are common motifs in many therapeutic agents.
One of the most compelling applications of (2-fluoro-5-methylphenyl)methylsulfonyl fluoride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways and are frequently targeted in anticancer therapies. The ability to introduce fluorinated aryl groups into kinase inhibitors has been shown to improve their potency and selectivity. For instance, recent studies have demonstrated that compounds incorporating a (2-fluoro-5-methylphenyl) moiety exhibit enhanced binding to target kinases due to the favorable interactions between the fluoro group and the enzyme's active site. This has led to the development of several promising candidates that are currently undergoing preclinical evaluation.
The utility of (2-fluoro-5-methylphenyl)methylsulfonyl fluoride extends beyond kinase inhibition. It has also been utilized in the synthesis of antiviral and anti-inflammatory agents. The structural features of this compound allow for the facile introduction of diverse functional groups, enabling chemists to tailor molecules for specific biological targets. For example, researchers have leveraged its reactivity to develop novel protease inhibitors that show promise in treating viral infections. Additionally, derivatives of this compound have been investigated for their potential anti-inflammatory effects, highlighting its versatility as a building block in drug discovery.
The synthesis of (2-fluoro-5-methylphenyl)methylsulfonyl fluoride involves multi-step organic transformations that highlight its synthetic value. The process typically begins with the preparation of 2-fluoro-5-methylbenzene, which is then subjected to sulfonylation followed by fluorination. These steps showcase the compound's role as a key intermediate that can be further modified to produce a wide range of derivatives. The efficiency and scalability of these synthetic routes make (2-fluoro-5-methylphenyl)methylsulfonyl fluoride an attractive choice for industrial applications where high yields and purity are essential.
In conclusion, (2-fluoro-5-methylphenyl)methylsulfonyl fluoride (CAS No. 2172125-73-2) is a versatile and highly functional compound with significant implications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules targeting various diseases, including cancer and viral infections. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further, solidifying its position as a cornerstone in the synthesis of next-generation therapeutics.
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